molecular formula C29H28N2O2S B12194173 4-(Diphenylmethyl)-1-[(4-phenylphenyl)sulfonyl]piperazine

4-(Diphenylmethyl)-1-[(4-phenylphenyl)sulfonyl]piperazine

Cat. No.: B12194173
M. Wt: 468.6 g/mol
InChI Key: MWRXVVNKMVVDHY-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)-1-[(4-phenylphenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with diphenylmethyl and phenylphenylsulfonyl groups. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)-1-[(4-phenylphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through a nucleophilic substitution reaction using diphenylmethyl chloride and the piperazine ring.

    Sulfonylation: The phenylphenylsulfonyl group is introduced through a sulfonylation reaction using phenylphenylsulfonyl chloride and the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)-1-[(4-phenylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

4-(Diphenylmethyl)-1-[(4-phenylphenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)-1-[(4-phenylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Diphenylmethyl)piperazine: Lacks the sulfonyl group, making it less polar.

    1-[(4-Phenylphenyl)sulfonyl]piperazine: Lacks the diphenylmethyl group, affecting its steric properties.

    N-Phenylpiperazine: A simpler structure with different biological activities.

Uniqueness

4-(Diphenylmethyl)-1-[(4-phenylphenyl)sulfonyl]piperazine is unique due to the presence of both diphenylmethyl and phenylphenylsulfonyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C29H28N2O2S

Molecular Weight

468.6 g/mol

IUPAC Name

1-benzhydryl-4-(4-phenylphenyl)sulfonylpiperazine

InChI

InChI=1S/C29H28N2O2S/c32-34(33,28-18-16-25(17-19-28)24-10-4-1-5-11-24)31-22-20-30(21-23-31)29(26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-19,29H,20-23H2

InChI Key

MWRXVVNKMVVDHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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